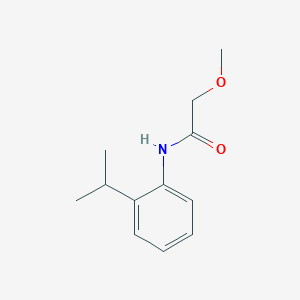
1-(2-fluorobenzyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorobenzyl)azepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a heterocyclic organic molecule that contains a seven-membered ring with a nitrogen atom. It is also known as FBA or 7-azepan-1-yl-2-fluorobenzene.
Mecanismo De Acción
The mechanism of action of 1-(2-fluorobenzyl)azepane is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. The compound also induces the expression of certain genes that promote apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-(2-fluorobenzyl)azepane exhibits several biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes, such as topoisomerase II and III, which are essential for DNA replication and repair. The compound also induces the expression of certain genes that are involved in the regulation of cell cycle and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-fluorobenzyl)azepane in lab experiments is its potent activity against cancer cells. The compound exhibits a high degree of selectivity towards cancer cells, which makes it an ideal candidate for the development of anticancer drugs. However, the compound also has several limitations, such as its low solubility in water and its toxicity towards normal cells.
Direcciones Futuras
There are several future directions for the research on 1-(2-fluorobenzyl)azepane. One of the most promising directions is the development of novel anticancer drugs based on the compound. Researchers are also exploring the potential applications of the compound in other fields, such as agrochemicals and materials science. Furthermore, there is a need for further studies to understand the mechanism of action of the compound and its potential side effects.
Conclusion
In conclusion, 1-(2-fluorobenzyl)azepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound exhibits potent activity against several types of cancer cells and has several biochemical and physiological effects. The compound also has several advantages and limitations for lab experiments. There are several future directions for the research on the compound, including the development of novel anticancer drugs and the exploration of its potential applications in other fields.
Métodos De Síntesis
The synthesis of 1-(2-fluorobenzyl)azepane is a complex process that involves several steps. One of the most common methods to synthesize the compound is through a reaction between 2-fluorobenzyl chloride and 1-aminocycloheptane in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into the final product. The yield of the synthesis process varies depending on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
1-(2-fluorobenzyl)azepane has been extensively studied for its potential applications in various fields. One of the most significant applications of the compound is in the field of medicinal chemistry. Researchers have found that the compound exhibits potent activity against several types of cancer cells, including breast, prostate, and lung cancer. The compound works by inhibiting the growth of cancer cells and inducing apoptosis, which is programmed cell death.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-13-8-4-3-7-12(13)11-15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEXQNMZSQNIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873829.png)
![methyl 2-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5873833.png)
![4-chloro-N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5873842.png)


![4-ethyl-7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5873861.png)
![2-[(2-pyridinylmethyl)thio]-1,3-benzothiazole](/img/structure/B5873877.png)
![2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5873886.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5873905.png)
![4-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5873910.png)

